1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)urea
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Overview
Description
1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a urea moiety linked to a difluoroethyl group and a methylpiperidinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)urea typically involves the reaction of 2,2-difluoroethylamine with 4-methylpiperidine-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides or isocyanates to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction parameters, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, halides, and organic solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound has shown promise as a lead compound in the development of new therapeutic agents, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)carbamate
- 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)thiourea
- 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)guanidine
Comparison: Compared to these similar compounds, 1-(2,2-Difluoroethyl)-3-(4-methylpiperidin-3-yl)urea exhibits unique properties due to the presence of the urea moiety, which enhances its hydrogen bonding capabilities and overall stability. The difluoroethyl group also contributes to its distinct reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(4-methylpiperidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N3O/c1-6-2-3-12-4-7(6)14-9(15)13-5-8(10)11/h6-8,12H,2-5H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVXXVCZUFDTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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